molecular formula C19H19FN2O2 B5096575 N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine

N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine

Cat. No.: B5096575
M. Wt: 326.4 g/mol
InChI Key: BWAHAJWHMKMYOY-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-12-10-17(21-11-13-6-4-5-7-14(13)20)22-19-16(24-3)9-8-15(23-2)18(12)19/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAHAJWHMKMYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit DNA synthesis by targeting topoisomerases or other enzymes critical for cell replication .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the specific substituents found in N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine.

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.

Uniqueness

This compound is unique due to its specific substituents, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.

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